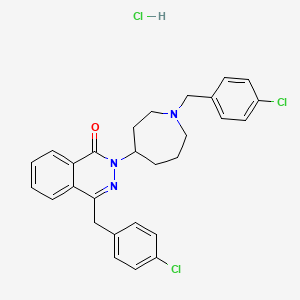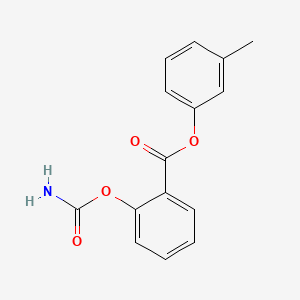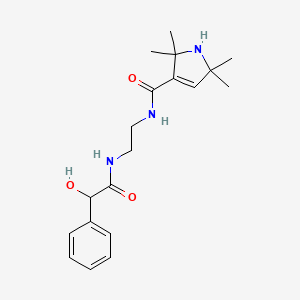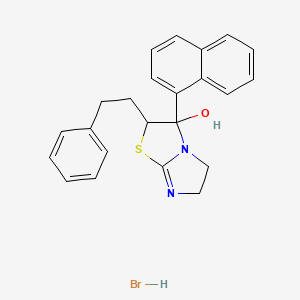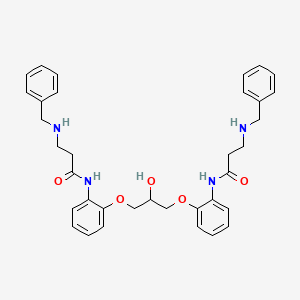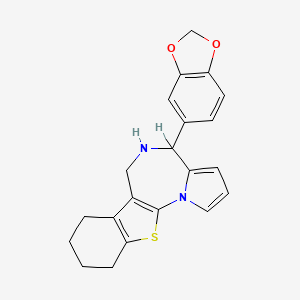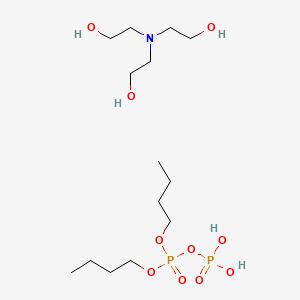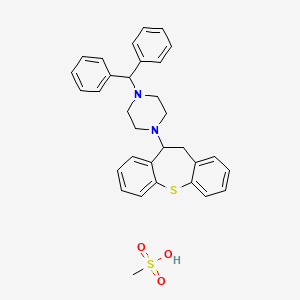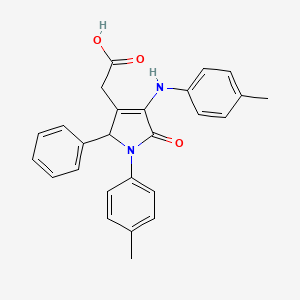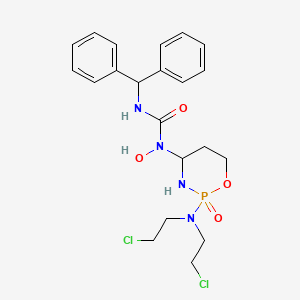
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(diphenylmethyl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(diphenylmethyl)-N-hydroxy-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazaphosphorin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The bis(2-chloroethyl)amino group is then introduced through a substitution reaction, followed by the addition of the diphenylmethyl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxides, while substitution could produce a range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It might find applications in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group, for example, could form covalent bonds with nucleophilic sites in proteins, leading to biological activity. The oxazaphosphorin ring might also play a role in modulating the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
97139-71-4 |
|---|---|
Molekularformel |
C21H27Cl2N4O4P |
Molekulargewicht |
501.3 g/mol |
IUPAC-Name |
3-benzhydryl-1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C21H27Cl2N4O4P/c22-12-14-26(15-13-23)32(30)25-19(11-16-31-32)27(29)21(28)24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,29H,11-16H2,(H,24,28)(H,25,30) |
InChI-Schlüssel |
JWFMEBPZQWMYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)

